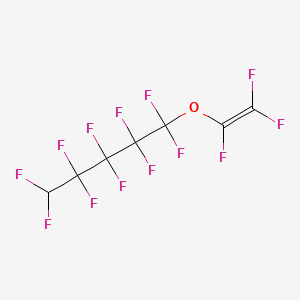
1,1,2,2,3,3,4,4,5,5-Decafluoro-1-((trifluorovinyl)oxy)pentane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,2,2,3,3,4,4,5,5-Decafluoro-1-[(trifluorovinyl)oxy]pentane is a fluorinated organic compound with the molecular formula C7H2F13O. This compound is characterized by its high fluorine content, which imparts unique chemical and physical properties, such as high thermal stability, chemical inertness, and low surface energy.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,2,2,3,3,4,4,5,5-Decafluoro-1-[(trifluorovinyl)oxy]pentane typically involves the reaction of a fluorinated alcohol with a trifluorovinyl ether under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature, pressure, and solvent choice, are optimized to maximize yield and purity.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and scalability. The use of advanced purification techniques, such as distillation and chromatography, is essential to obtain high-purity 1,1,2,2,3,3,4,4,5,5-Decafluoro-1-[(trifluorovinyl)oxy]pentane suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
1,1,2,2,3,3,4,4,5,5-Decafluoro-1-[(trifluorovinyl)oxy]pentane undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various fluorinated derivatives.
Reduction: Reduction reactions can lead to the formation of partially fluorinated compounds.
Substitution: The compound can undergo nucleophilic substitution reactions, where fluorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and reaction time are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated carboxylic acids, while substitution reactions can produce a variety of functionalized fluorinated compounds.
Scientific Research Applications
1,1,2,2,3,3,4,4,5,5-Decafluoro-1-[(trifluorovinyl)oxy]pentane has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of advanced fluorinated materials and polymers.
Biology: Investigated for its potential use in bioimaging and as a contrast agent due to its unique fluorine content.
Medicine: Explored for its potential in drug delivery systems and as a component in fluorinated pharmaceuticals.
Industry: Utilized in the production of high-performance coatings, lubricants, and surfactants due to its chemical inertness and low surface energy.
Mechanism of Action
The mechanism of action of 1,1,2,2,3,3,4,4,5,5-Decafluoro-1-[(trifluorovinyl)oxy]pentane involves its interaction with molecular targets through its fluorine atoms. The high electronegativity of fluorine allows the compound to form strong interactions with various biological and chemical targets, influencing their behavior and activity. The specific pathways involved depend on the application and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
1,1,1,2,2,3,4,5,5,5-Decafluoropentane: Similar in structure but lacks the trifluorovinyl ether group.
1,1,1,2,2,3,3,4,5,5,5-Undecafluoro-4-(trifluoromethyl)pentane: Contains an additional fluorine atom and a trifluoromethyl group.
1,1’-Biphenyl, 2,2’,3,3’,4,4’,5,5’,6,6’-decafluoro-: A biphenyl derivative with a similar degree of fluorination.
Uniqueness
1,1,2,2,3,3,4,4,5,5-Decafluoro-1-[(trifluorovinyl)oxy]pentane is unique due to the presence of the trifluorovinyl ether group, which imparts distinct reactivity and properties compared to other fluorinated compounds. This makes it particularly valuable in applications requiring high thermal stability, chemical resistance, and specific interactions with biological targets.
Properties
CAS No. |
73928-40-2 |
|---|---|
Molecular Formula |
C7HF13O |
Molecular Weight |
348.06 g/mol |
IUPAC Name |
1,1,2,2,3,3,4,4,5,5-decafluoro-1-(1,2,2-trifluoroethenoxy)pentane |
InChI |
InChI=1S/C7HF13O/c8-1(9)2(10)21-7(19,20)6(17,18)5(15,16)4(13,14)3(11)12/h3H |
InChI Key |
IBBCNYCWBLECNN-UHFFFAOYSA-N |
Canonical SMILES |
C(C(C(C(C(OC(=C(F)F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


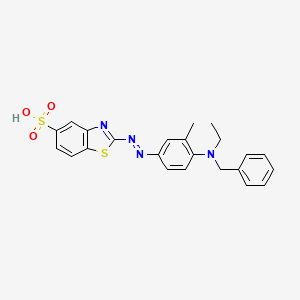

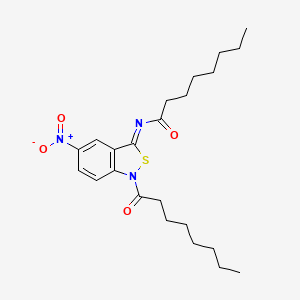
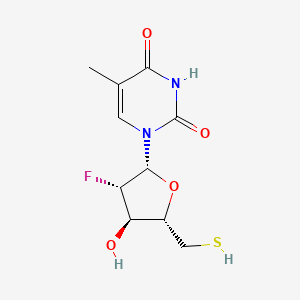
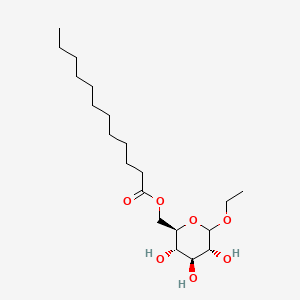
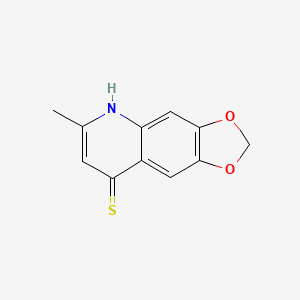

![5-[(4-Aminophenyl)methyl]-4-methylbenzene-1,3-diamine](/img/structure/B12691941.png)
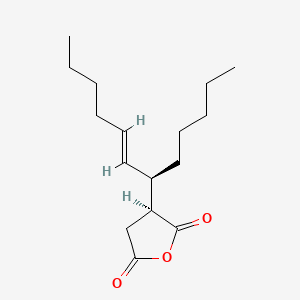


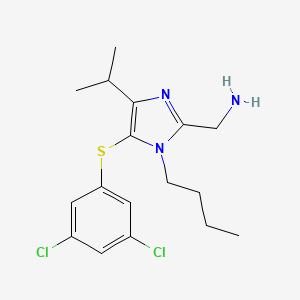

![2-[[(3-Amino-4-hydroxyphenyl)sulphonyl]amino]benzoic acid hydrochloride](/img/structure/B12691998.png)
